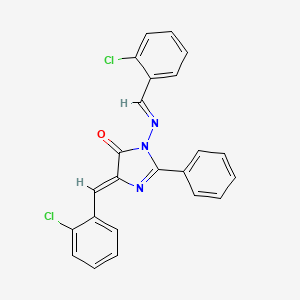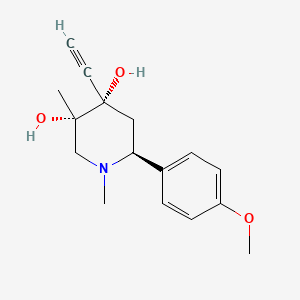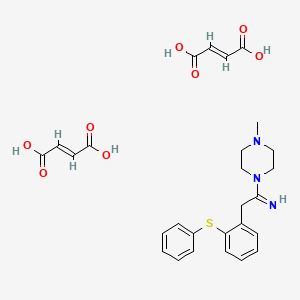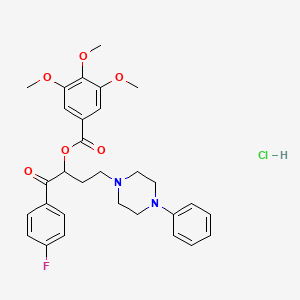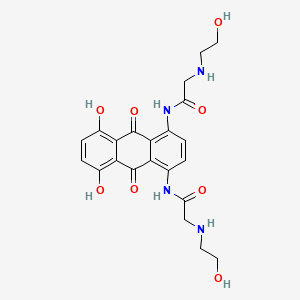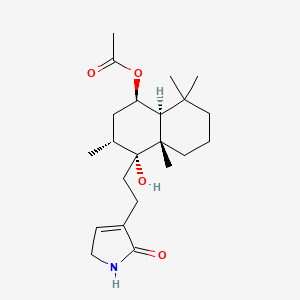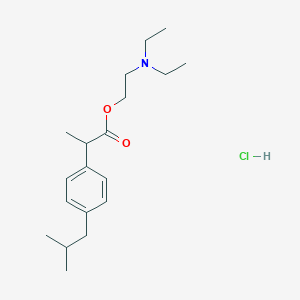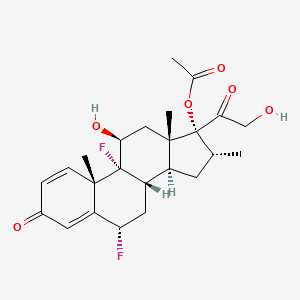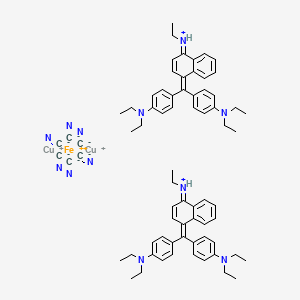
Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-) is a complex organic compound with a unique structure that includes multiple aromatic rings and metal ions
Vorbereitungsmethoden
The synthesis of Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-) involves multiple steps. The starting materials typically include diethylamino and ethylamino substituted aromatic compounds, which undergo a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple aromatic rings allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the metal centers, particularly the copper ions, using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.
Complexation: The metal ions in the compound can form complexes with various ligands, altering the compound’s properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: Used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its electronic properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets through its aromatic rings and metal ions. The compound can bind to specific sites on enzymes or receptors, altering their activity. The metal ions can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-) is unique due to its combination of aromatic rings and metal ions. Similar compounds include:
Methanone, bis[4-(dimethylamino)phenyl]-: Known for its use in organic synthesis and as a dye.
Methanone, [4-(dimethylamino)phenyl]phenyl-: Used in similar applications but lacks the metal ion component.
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: Another related compound with applications in materials science.
These compounds share some structural similarities but differ in their specific functional groups and metal ion content, leading to variations in their properties and applications.
Eigenschaften
CAS-Nummer |
82338-76-9 |
|---|---|
Molekularformel |
C72H80Cu2FeN12 |
Molekulargewicht |
1296.4 g/mol |
IUPAC-Name |
[4-[bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;copper(1+);iron(2+);hexacyanide |
InChI |
InChI=1S/2C33H39N3.6CN.2Cu.Fe/c2*1-6-34-32-24-23-31(29-13-11-12-14-30(29)32)33(25-15-19-27(20-16-25)35(7-2)8-3)26-17-21-28(22-18-26)36(9-4)10-5;6*1-2;;;/h2*11-24H,6-10H2,1-5H3;;;;;;;;;/q;;6*-1;2*+1;+2/p+2 |
InChI-Schlüssel |
HDIHQTDEAZYIGX-UHFFFAOYSA-P |
Kanonische SMILES |
CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14.CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Cu+].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



